Product packaging for Cobalt silicofluoride(Cat. No.:CAS No. 12021-68-0)

Cobalt silicofluoride

Cat. No.: B083696
CAS No.: 12021-68-0
M. Wt: 201.009 g/mol
InChI Key: UGQWWKUOLIOJAF-UHFFFAOYSA-N
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Description

Historical Trajectories in Fluorine and Cobalt Chemistry Research

The journey to understanding cobalt silicofluoride is deeply rooted in the independent, yet eventually convergent, histories of fluorine and cobalt chemistry.

The history of fluorine is marked by significant peril and persistence. The mineral fluorspar, now known as calcium fluoride (B91410), was described as a flux in metallurgy as early as 1529 by Georgius Agricola. wikipedia.orgwikipedia.orgbritannica.com For centuries, the true nature of the element within this mineral remained a mystery. In 1771, Carl Wilhelm Scheele produced hydrofluoric acid, noting its corrosive effect on glass. britannica.comniscpr.res.in However, the extreme reactivity of fluorine thwarted numerous attempts at its isolation, often with tragic consequences for the "fluorine martyrs" who undertook the challenge. wikipedia.org It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine via electrolysis, a monumental achievement that earned him the Nobel Prize in Chemistry in 1906. wikipedia.orgwikipedia.orgbritannica.comniscpr.res.in The large-scale production of fluorine was later driven by the Manhattan Project during World War II for uranium enrichment. wikipedia.org

The story of cobalt stretches back to antiquity, where its compounds were used to impart a brilliant blue color to glass and ceramics, with evidence found in Egyptian tombs and ancient Chinese pottery. chemistrytalk.orgperiodic-table.comwikipedia.org The name "cobalt" originates from the German word "kobold," meaning "goblin" or "evil spirit," a term used by medieval miners who found that certain ores, while resembling valuable metal ores, were difficult to smelt and released toxic fumes (now known to be arsenic). wikipedia.orguwimona.edu.jmacs.org The element was officially discovered and isolated in 1735 by Swedish chemist Georg Brandt, who demonstrated that it was a new "semi-metal" and the source of the blue pigment. chemistrytalk.orgwikipedia.orguwimona.edu.jm This marked the first discovery of a metal that was not known in ancient times. chemistrytalk.org

Evolution of Silicofluoride Chemistry within Inorganic Science

Silicofluoride chemistry, a sub-discipline of inorganic chemistry, has its origins in the study of silicon tetrafluoride (SiF₄) and its derivatives. The development of this field is closely linked to the industrial utilization of phosphate (B84403) ores, which often contain fluoride and silicate (B1173343) impurities. The reaction of these impurities during the production of phosphoric acid leads to the formation of hydrofluorosilicic acid (H₂SiF₆).

Initially, these silicofluoride byproducts were considered industrial waste. However, with growing concerns over environmental impact and the desire to recover valuable fluorine, methods were developed to utilize these compounds. fluoride-history.de This led to the synthesis and characterization of a wide range of silicofluoride salts, including sodium silicofluoride (Na₂SiF₆), which found applications in water fluoridation, as a raw material for other fluoride compounds, and in the production of ceramics and glass. wikipedia.orggetwsu.comvrikpharma.com The study of the precipitation and selective recovery of different metal silicofluorides from industrial liquors further advanced the understanding of their chemical properties and potential applications. core.ac.uk

Contemporary Academic Relevance of this compound

In the present day, this compound (CoSiF₆) and its hydrated forms continue to be of significant interest to the academic community. Research into this compound spans various fields, including materials science, catalysis, and electrochemistry.

Recent studies have explored the synthesis of this compound nanocomposites and their potential applications. For instance, the creation of cobalt fluoride (CoF₂)/multi-walled carbon nanotube (MWCNT) nanocomposites has been investigated for use as cathode materials in lithium-ion batteries, demonstrating improved electrochemical performance. rsc.org Similarly, the synthesis of sodium cobalt fluoride (NaCoF₃)/reduced graphene oxide (rGO) nanocomposites via solvothermal processes has shown promise for high-capacity cathodes in Li-ion batteries. nih.gov

The magnetic properties of cobalt-containing compounds, including those with fluorosilicate ligands, are also a subject of ongoing research. The study of the magnetic behavior of cobalt(II) complexes with distorted octahedral geometries provides fundamental insights into their electronic structure. rsc.org Furthermore, the catalytic properties of cobalt compounds are being explored, with cobalt(III) fluoride being a notable fluorinating agent in organic synthesis. ontosight.aiup.ac.zarsc.org The development of cobalt-based catalysts for various chemical transformations, including ammonia (B1221849) oxidation and hydrogen evolution, highlights the continued relevance of cobalt chemistry in addressing contemporary energy and environmental challenges. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoF6Si B083696 Cobalt silicofluoride CAS No. 12021-68-0

Properties

IUPAC Name

cobalt(2+);hexafluorosilicon(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.F6Si/c;1-7(2,3,4,5)6/q+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQWWKUOLIOJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Si-2](F)(F)(F)(F)F.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoF6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545422
Record name Cobalt(2+) hexafluorosilicate
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Molecular Weight

201.009 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12021-67-9, 12021-68-0
Record name Silicate(2-), hexafluoro-, cobalt(2+) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12021-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobalt hexafluorosilicate(2-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012021679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+) hexafluorosilicate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Crystallographic Investigations and Structural Elucidation of Cobalt Silicofluoride Systems

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as a powerful technique for providing detailed and unambiguous information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. youtube.com For cobalt silicofluoride systems, SC-XRD has been instrumental in determining their three-dimensional structures with high precision.

The foundational step in crystal structure determination involves identifying the unit cell, the basic repeating unit of a crystal, and its symmetry, which is described by the space group.

For hexaaquacobalt(II) hexafluorosilicate (B96646), [Co(H₂O)₆][SiF₆], single crystal X-ray analysis revealed that it crystallizes in the trigonal system. cdnsciencepub.com The cobalt and silicon atoms are located in special positions, 3a and 3b respectively. cdnsciencepub.com The structure was determined by the heavy atom method and refined by block diagonal least squares. cdnsciencepub.com

In a different system, involving an imidazole (B134444) ligand, the complex [Co(im)₆]SiF₆ was synthesized and its structure was determined by single-crystal X-ray diffraction. researchgate.net This compound crystallizes in the hexagonal system. researchgate.net

A summary of the unit cell parameters and space groups for these this compound compounds is presented in the table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)γ (°)Ref.
Hexaaquacobalt(II) hexafluorosilicate[Co(H₂O)₆][SiF₆]TrigonalR39.358(16)9.358(16)9.712(14)120 cdnsciencepub.com
Hexakis(imidazole)cobalt(II) silicofluoride[Co(im)₆]SiF₆HexagonalR-313.225(6)13.225(6)12.517(11)120 researchgate.net

Table 1: Unit Cell Parameters and Space Group for selected this compound Single Crystals.

Detailed analysis of the bond lengths and angles within the crystal structure provides insight into the coordination environment of the metal centers and the geometry of the constituent ions.

In [Co(H₂O)₆][SiF₆], the cobalt atom is coordinated to six water molecules, forming a [Co(H₂O)₆]²⁺ octahedron, while the silicon atom is bonded to six fluorine atoms, creating a [SiF₆]²⁻ octahedron. cdnsciencepub.com The structure consists of these discrete octahedral ions. cdnsciencepub.com The Co(H₂O)₆²⁺ and (SiF₆)²⁻ ions are both distorted. cdnsciencepub.com

The table below lists key interatomic distances for [Co(H₂O)₆][SiF₆]. cdnsciencepub.com

BondDistance (Å)
Co-O2.083(7)
Si-F1.643(5)
O-F (within chain)2.785(6)
O-F (between chains)2.711(8)
O-O(1)2.924(9)
O-O(2)2.955(6)
F-F(1)2.292(9)
F-F(2)2.355(6)

Table 2: Selected Interatomic Distances in [Co(H₂O)₆][SiF₆]. Data sourced from Lynton & Siew (1973). cdnsciencepub.com

In the [Co(im)₆]SiF₆ complex, the cobalt atom is six-coordinated by imidazole ligands, resulting in a regular octahedral geometry. researchgate.net The [SiF₆]²⁻ ion acts as a counter anion in this structure. researchgate.net

The structure of [Co(H₂O)₆][SiF₆] is characterized by discrete [Co(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra that are systematically joined by O-H---F hydrogen bonds, forming chains parallel to the crystallographic c-axis. cdnsciencepub.com Each fluorine atom is involved in two hydrogen bonds. cdnsciencepub.com The presence of these hydrogen bonds was confirmed by the establishment of hydrogen atom positions during the structural refinement. cdnsciencepub.com

For [Co(im)₆]SiF₆, the crystal structure displays a network where N-H---F-Si interactions between the imidazole ligands and the hexafluorosilicate anions are prominent. researchgate.net These hydrogen bonds lead to the formation of a hexagram-like framework, demonstrating the significant role of the [SiF₆]²⁻ anion in assembling the supramolecular structure. researchgate.net

Powder X-ray Diffraction Analysis of Polycrystalline this compound

Powder X-ray diffraction (PXRD) is a vital technique for the analysis of polycrystalline materials. It is primarily used for identifying crystalline phases and can also be employed to determine unit cell parameters, assess sample purity, and analyze crystallite size. youtube.commdpi.com

PXRD is routinely used to confirm the identity and phase purity of synthesized this compound materials. The experimental diffraction pattern is compared to standard patterns from databases or patterns calculated from single-crystal structural data.

For instance, the powder line file data for CoSiF₆·6H₂O shows cell dimensions of a = 9.370 Å and c = 9.732 Å with the space group R3m, which is consistent with the single-crystal data. cdnsciencepub.com In the study of metal-organic frameworks, the PXRD pattern of a material designated SIFSIX-3-Co was used to confirm its phase. rsc.org The analysis of diffraction patterns is crucial for verifying that the desired crystalline phase has been formed and that no significant crystalline impurities are present. mdpi.com

For polycrystalline samples, the Rietveld refinement method is a powerful tool for refining the crystal structure model, including the lattice parameters, by fitting the entire calculated powder diffraction pattern to the experimental data. science.gov This method allows for the precise determination of unit cell dimensions from powder data.

In the case of the metal-organic framework SIFSIX-3-Co, which incorporates a this compound component, Rietveld refinement of the PXRD data was performed. rsc.org The refinement yielded precise lattice parameters for the tetragonal unit cell. rsc.org

The table below shows the refined lattice parameters for SIFSIX-3-Co after being sorbed with CO₂.

CompoundSpace Groupa (Å)c (Å)Rwp (%)Ref.
SIFSIX-3-Co with CO₂P 4/m m m7.0769(1)7.5212(2)7.3 rsc.org

Table 3: Refined Lattice Parameters for SIFSIX-3-Co from Powder X-ray Diffraction Data. rsc.org

This refinement process is essential for understanding subtle structural changes, such as those occurring during gas sorption, and provides highly accurate crystallographic data for polycrystalline materials. rsc.orgresearchgate.net

Crystal Chemistry of Related Cobalt and Fluoride (B91410) Compounds

The crystal chemistry of this compound is best understood through the examination of its hydrated form, hexaaquocobalt(II) hexafluorosilicate(IV) ([Co(H₂O)₆][SiF₆]), and related binary cobalt fluorides. These compounds provide critical insights into the coordination preferences and structural motifs of cobalt(II) and the hexafluorosilicate anion.

Coordination Environment of Cobalt(II) and Silicon in Related Structures

The coordination environments of cobalt(II) and silicon in compounds related to this compound are characterized by well-defined octahedral geometries. Detailed crystallographic studies of hexaaquocobalt(II) hexafluorosilicate and cobalt(II) fluoride have elucidated the specific bonding and structural arrangements.

In hexaaquocobalt(II) hexafluorosilicate ([Co(H₂O)₆][SiF₆]), the crystal structure is composed of discrete complex ions: the hexaaquocobalt(II) cation, [Co(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻. cdnsciencepub.comiucr.org The cobalt(II) ion is centrally located within an octahedral arrangement of six water molecules. cdnsciencepub.com Similarly, the silicon atom is at the center of an octahedron formed by six fluorine atoms. cdnsciencepub.com These octahedral complexes are linked by hydrogen bonds between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the hexafluorosilicate anions. cdnsciencepub.com The structure of [Co(H₂O)₆][SiF₆] has been determined to belong to the trigonal space group R3. cdnsciencepub.comiucr.org

The Co-O bond distance in the [Co(H₂O)₆]²⁺ octahedron is approximately 2.081 Å. iucr.org In the [SiF₆]²⁻ anion, the average Si-F bond distance is about 1.676 Å. iucr.org A phase transition has been noted for CoSiF₆·6H₂O at approximately 250 K. iucr.org

In the simpler binary compound, cobalt(II) fluoride (CoF₂), the cobalt(II) ion also exhibits octahedral coordination. CoF₂ crystallizes in the rutile structure, which is a tetragonal system. wikipedia.org In this structure, each cobalt ion is surrounded by six fluoride ions in a distorted octahedral geometry. researchgate.net The fluoride ions, in turn, are coordinated to three cobalt ions in a trigonal planar arrangement. researchgate.net The Co-F bond lengths in the CoF₆ octahedra are not all equivalent, with two shorter bonds and four longer bonds. researchgate.net

The study of these related structures provides a fundamental basis for understanding the likely coordination environments in this compound systems. The consistent preference of Co(II) for octahedral coordination with either water or fluoride ligands, and the stable octahedral geometry of the [SiF₆]²⁻ anion are key features of their crystal chemistry.

Table 1: Crystallographic Data for Hexaaquocobalt(II) Hexafluorosilicate(IV)

ParameterValue
Formula[Co(H₂O)₆][SiF₆]
Crystal SystemTrigonal
Space GroupR3
a (Å)9.358(16) cdnsciencepub.com
c (Å)9.712(14) cdnsciencepub.com
Z3 cdnsciencepub.com
Co-O Bond Distance (Å)2.081 iucr.org
Average Si-F Bond Distance (Å)1.676 iucr.org

Table 2: Crystallographic Data for Cobalt(II) Fluoride

ParameterValue
FormulaCoF₂
Crystal SystemTetragonal wikipedia.org
Structure TypeRutile wikipedia.org
Primary Coordination (Co)Octahedral wikipedia.org
Co-F Bond Lengths (Å)2 shorter, 4 longer researchgate.net

Coordination Chemistry of Cobalt in Silicofluoride Environments

Ligand Field Theory and Electronic Configuration of Cobalt(II)

Ligand Field Theory (LFT) offers a sophisticated model to describe the electronic structure of coordination complexes by considering the interactions between the metal d-orbitals and the ligand orbitals. For the [Co(H₂O)₆]²⁺ cation in cobalt silicofluoride, the central Co(II) ion has a d⁷ electronic configuration. In an octahedral field created by the six water ligands, the five degenerate d-orbitals of the free cobalt ion split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).

The electronic configuration of a neutral cobalt atom is [Ar] 3d⁷ 4s². To form the Co(II) ion, the two 4s electrons are removed, resulting in the [Ar] 3d⁷ configuration. The arrangement of these seven d-electrons in the t₂g and e_g orbitals is dictated by the magnitude of the ligand field splitting energy (Δo) and the spin-pairing energy (P). For the [Co(H₂O)₆]²⁺ complex, water is a relatively weak-field ligand, leading to a small Δo. Consequently, it is energetically more favorable for the electrons to occupy the higher-energy e_g orbitals rather than to pair up in the lower-energy t₂g orbitals. This results in a high-spin configuration of t₂g⁵e_g².

The ligand field parameters for Co(II) in an octahedral oxygen-donor environment, similar to that in [Co(H₂O)₆]²⁺, can be estimated from its electronic absorption spectrum. These parameters provide quantitative measures of the metal-ligand interaction.

ParameterDescriptionTypical Value for [Co(H₂O)₆]²⁺ (cm⁻¹)
10Dq (or Δo) Ligand Field Splitting Energy~9300
B Racah Interelectronic Repulsion Parameter~971
β Nephelauxetic Ratio (B/B₀)~0.87

This table presents typical ligand field parameters for the hexaaquacobalt(II) ion, which is the primary coordination species in this compound.

The high-spin d⁷ configuration (t₂g⁵e_g²) of the [Co(H₂O)₆]²⁺ cation in this compound results in three unpaired electrons, rendering the complex paramagnetic. The ground electronic state for a high-spin d⁷ ion in an octahedral field is the orbital triplet ⁴T₁g(F). A key consequence of this orbital degeneracy is the presence of significant spin-orbit coupling, which in turn leads to magnetic anisotropy.

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In the case of cobalt(II) hexafluorosilicate (B96646) hexahydrate, the magnetic susceptibility and magnetization are dependent on the orientation of the crystal with respect to an applied magnetic field. This anisotropy is a direct result of the electronic structure of the Co(II) ion in the slightly distorted octahedral environment provided by the water ligands. The g-factor, which is a measure of the magnetic moment of the electron, becomes anisotropic for the same reason. Studies on single crystals of CoSiF₆·6H₂O under varying pressure and temperature have shown that structural phase transitions within the crystal lattice can lead to abrupt changes in its magnetic properties, highlighting the strong coupling between the crystal structure and the magnetic anisotropy of the Co(II) centers purdue.edu.

The magnetic properties of Co(II) complexes are highly sensitive to the coordination geometry. While octahedral Co(II) complexes exhibit significant magnetic anisotropy due to first-order spin-orbit coupling, tetrahedral Co(II) complexes, which have a ⁴A₂ ground state, generally show smaller anisotropy.

Cobalt(II) is known to readily form complexes with both octahedral and tetrahedral geometries, and the preferred geometry is influenced by the nature of the ligands and the counterions. In the case of this compound, the presence of six water molecules as ligands leads to the formation of the octahedral [Co(H₂O)₆]²⁺ cation. The hexafluorosilicate anion does not typically displace the water ligands to form a tetrahedral complex in aqueous solutions.

The structure of cobalt(II) hexafluorosilicate hexahydrate consists of discrete [Co(H₂O)₆]²⁺ octahedra and SiF₆²⁻ octahedra linked by an extensive network of hydrogen bonds. The Co-O bond lengths in the hexaaqua complex are relatively uniform, indicative of a regular octahedral geometry, although slight distortions can occur due to crystal packing effects and phase transitions.

Coordination GeometryExample Complex IonTypical Co-Ligand Bond Length (Å)
Octahedral [Co(H₂O)₆]²⁺2.08 - 2.12
Tetrahedral [CoCl₄]²⁻2.26 - 2.30

This table compares the typical bond lengths for Cobalt(II) in octahedral and tetrahedral coordination environments.

While tetrahedral coordination is not observed in the simple hydrated salt, it could potentially be induced by changing the solvent or introducing bulky ligands that sterically favor a lower coordination number.

Formation of Coordination Complexes with Hexafluorosilicate Anions

In most common cobalt(II) silicofluoride compounds, such as the hexahydrate, the hexafluorosilicate (SiF₆²⁻) anion exists as a non-coordinating counterion. Its primary role is to balance the charge of the cationic cobalt complex, [Co(H₂O)₆]²⁺, and to participate in the hydrogen-bonding network that stabilizes the crystal lattice.

However, under certain conditions, the hexafluorosilicate anion can act as a ligand. This is more likely to occur in non-aqueous solvents where the competition from strongly coordinating water molecules is absent. In some cases, SiF₆²⁻ has been shown to act as a bridging ligand, linking two metal centers to form coordination polymers. This bridging can occur through two of its fluorine atoms, leading to extended one-, two-, or three-dimensional structures. The formation of such coordination polymers depends on factors like the choice of solvent, the presence of other coligands, and the reaction temperature.

The coordination environment of the Co(II) ion in the presence of silicofluoride anions is highly susceptible to the nature of the solvent. This phenomenon, known as solvatochromism, is characteristic of Co(II) complexes. In aqueous solution, the pink color of the [Co(H₂O)₆]²⁺ ion is dominant.

When this compound is dissolved in different solvents, a change in coordination can occur, often accompanied by a distinct color change. For example, in the presence of solvents that are stronger ligands than water or in solvents that are less available for coordination, the water ligands can be partially or fully displaced. This can lead to several possibilities:

Direct coordination of the solvent: Solvents like dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270) can coordinate to the Co(II) center.

Coordination of the hexafluorosilicate anion: In weakly coordinating solvents, the SiF₆²⁻ anion might enter the primary coordination sphere of the cobalt ion.

Change in coordination geometry: The displacement of water ligands can lead to a change from an octahedral to a tetrahedral geometry, which is often associated with a color change from pink to blue.

In the solid state, the hexafluorosilicate anion plays a crucial role in dictating the crystal structure and stability of this compound compounds. While not directly bonded to the cobalt in [Co(H₂O)₆]SiF₆, its influence is exerted through:

Ionic Interactions: The electrostatic attractions between the [Co(H₂O)₆]²⁺ cations and the SiF₆²⁻ anions are fundamental to the cohesion of the crystal lattice.

Hydrogen Bonding: The fluorine atoms of the SiF₆²⁻ anion are excellent hydrogen bond acceptors. They form an extensive network of hydrogen bonds with the hydrogen atoms of the coordinated water molecules. This network is critical in orienting the complex cations and anions in a stable, repeating three-dimensional array.

The stability of the crystal structure is therefore a cooperative effect of these interactions. The introduction of different counterions in place of hexafluorosilicate would lead to different crystal structures and stabilities, due to variations in size, shape, charge, and hydrogen bonding capability of the new anion. Similarly, the presence of different cations in the lattice (in the case of double salts) would also significantly alter the crystal packing and the interactions within the solid state.

Advanced Applications of Cobalt Silicofluoride in Materials Science and Environmental Research

Catalysis and Industrial Applications

The catalytic potential of cobalt compounds is vast, and cobalt silicofluoride serves as a significant contributor to this field, both in heterogeneous and homogeneous systems. Its utility also extends to being a precursor for other catalytically active materials.

Heterogeneous Catalysis with Cobalt-Supported Materials

While direct use of this compound as a heterogeneous catalyst is not extensively documented, its primary role is as a precursor for the synthesis of cobalt-supported catalysts. In this application, a support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is impregnated with a solution of this compound. Subsequent thermal treatment, typically calcination followed by reduction, decomposes the this compound and deposits cobalt oxide or metallic cobalt nanoparticles onto the support surface.

The choice of precursor can influence the final properties of the catalyst, such as the size and dispersion of the cobalt particles, which in turn affects catalytic activity and selectivity. For instance, the decomposition of this compound can lead to the formation of highly dispersed cobalt species on the support, which is crucial for maximizing the active surface area available for catalytic reactions. These cobalt-supported catalysts are employed in various industrial processes, including Fischer-Tropsch synthesis for the production of synthetic fuels and in hydrogenation and oxidation reactions of organic compounds.

Homogeneous Catalysis with Cobalt Complexes

In the realm of homogeneous catalysis, this compound can be utilized as a starting material for the synthesis of various cobalt complexes. These complexes, where the cobalt ion is coordinated to organic ligands, can act as highly selective and active catalysts in a variety of chemical transformations. The hexafluorosilicate (B96646) anion can be readily exchanged for other ligands to create a diverse range of cobalt-based catalysts with tailored electronic and steric properties.

These cobalt complexes have shown efficacy in reactions such as polymerization, oxidation, and hydrogenation. For example, specific cobalt complexes can catalyze the polymerization of olefins with high efficiency and control over the polymer's molecular weight and structure. In oxidation catalysis, cobalt complexes can activate molecular oxygen or other oxidants for the selective oxidation of hydrocarbons and alcohols.

Role in Synthesis of Other Advanced Materials

This compound serves as a versatile precursor in the synthesis of various advanced materials beyond supported catalysts. Its decomposition can be controlled to produce cobalt-containing nanomaterials with specific morphologies and properties. For instance, it can be used in the synthesis of cobalt oxide (Co₃O₄) nanoparticles. The thermal decomposition of this compound provides a route to these nanoparticles, which have applications in areas such as energy storage and catalysis.

Furthermore, this compound can be a component in the synthesis of more complex materials like metal-organic frameworks (MOFs). In these syntheses, the cobalt ions from this compound act as the metallic nodes that are connected by organic linkers to form a porous, crystalline structure. The resulting cobalt-based MOFs can exhibit interesting magnetic, optical, and catalytic properties.

Advanced Materials Science Applications

The utility of this compound extends into various domains of materials science, including the creation of specialized alloys and functional coatings, as well as in electrochemical processes.

Application in Metal Alloying and Optical Deposition

In the field of metallurgy, this compound can be used in the preparation of cobalt-based alloys. A patent describes a method for plating an iron-cobalt alloy using a plating bath that can contain silicofluoride. google.com The resulting alloys, with a composition of 7.5-55% iron and 92.5-45% cobalt, are deposited from an aqueous bath with a pH of 0.4-4.0. google.com These alloys are known for their desirable magnetic properties and high-temperature strength.

While direct application of this compound in optical deposition is not extensively reported, the broader family of fluorides is used in thin-film coatings for optical applications. These materials can be deposited via techniques like physical vapor deposition (PVD) to create anti-reflection coatings and other optical filters. The potential use of this compound in this context would likely involve its decomposition to form a cobalt-containing thin film with specific optical properties.

Electrochemical Applications (e.g., Electroplating)

One of the notable applications of this compound is in the field of electrochemistry, particularly in electroplating. It can be a component of electrolytic baths for the deposition of cobalt and its alloys. A patented method for electroplating an iron-cobalt alloy explicitly includes the use of silicofluoride in the plating bath. google.com The bath contains 0.5-200 g/l of fluoride (B91410), borofluoride, silicofluoride, or acidic fluoride. google.com

Environmental Remediation Research

Research into environmental remediation technologies frequently focuses on various cobalt compounds, such as cobalt oxides, cobalt-doped materials, and cobalt-based metal-organic frameworks (MOFs). nih.govmdpi.comrsc.orgmdpi.comnih.gov These materials have been investigated for their catalytic and adsorptive properties. However, this compound is not prominently featured as an active material in these studies. The available information primarily centers on other cobalt derivatives.

Heavy Metal Removal from Aqueous Systems

The scientific literature details the use of various adsorbents for the removal of heavy metals from aqueous systems. For instance, cobalt-doped ZIF-8 (a type of MOF) has shown high adsorption capacities for copper ions (Cu²⁺), and cobalt oxide nanocomposites have been studied for the removal of lead (Pb²⁺) and cadmium (Cd²⁺). nih.govmdpi.com Other studies focus on the removal of cobalt itself from wastewater using materials like zeolites, bentonite, or activated carbons. uctm.edumdpi.com However, there are no specific research findings that detail the use of this compound as an adsorbent for removing other heavy metals from water.

Regeneration and Reuse of Cobalt-Based Materials

The reusability of materials is a critical factor in sustainable environmental remediation. Studies on cobalt-based adsorbents, such as certain metal-organic frameworks, have demonstrated that they can be regenerated and reused for multiple cycles. For example, a Co-ZIF-8 material used for arsenic adsorption showed 80% of its initial capacity after four cycles. nih.gov Research has also explored the regeneration of nano-adsorbents used for cobalt removal, often involving acid treatments to recover the adsorbed metal and restore the material's capacity. mdpi.com Despite these advances with other cobalt materials, there is no available information specifically describing the methods for regenerating and reusing this compound in a remediation context.

Emerging Research Avenues and Future Perspectives for Cobalt Silicofluoride

Integration with Nanomaterials Science

The integration of cobalt silicofluoride with nanomaterials science represents a significant leap forward in harnessing its potential properties. By transitioning from bulk materials to the nanoscale, researchers can exploit the high surface-area-to-volume ratio and quantum effects that emerge at this level. Powders and nanoparticles are particularly useful in applications where high surface areas are desirable, such as in fuel cells, water treatment, and solar applications eforu-rareearth.com.

Future research is likely to focus on the synthesis of this compound nanoparticles and their incorporation into nanocomposites. While specific research on CoSiF₆ nanoparticles is nascent, studies on related cobalt fluorides provide a roadmap. For instance, nanocomposites of sodium cobalt fluoride (B91410) (NaCoF₃) and cobalt fluoride (CoF₂) with carbon-based nanomaterials like reduced graphene oxide (rGO) and multi-walled carbon nanotubes (MWCNTs) have shown enhanced electrochemical performance as cathode materials for lithium-ion batteries nih.gov. This is attributed to the large surface area for ion diffusion and close contact with the conductive matrix, which promotes rapid electron transfer nih.gov.

Adapting these synthesis strategies, such as solvothermal processes or precipitation followed by heat treatment, could yield this compound-based nanocomposites nih.gov. Such materials could be investigated for applications in:

Catalysis: The high surface area of nanoparticles can expose more active sites, potentially enhancing the catalytic efficiency of this compound in various chemical reactions.

Energy Storage: Similar to other cobalt fluorides, CoSiF₆ nanomaterials could be explored as electrode materials in batteries and supercapacitors, where nanoscale dimensions can improve ion diffusion and charge-transfer kinetics datahorizzonresearch.comsphericalinsights.com.

Sensors: The sensitivity of sensor devices can be significantly improved by using nanomaterials due to their large surface area available for interaction with analytes.

Various chemical routes are employed for synthesizing cobalt nanoparticles, including thermal decomposition, solution phase metal salt reduction, and gamma irradiation, which allows for control over particle size and distribution mdpi.comresearchgate.net. The development of methods to produce this compound nanoparticles with tailored sizes, shapes, and surface characteristics will be a critical step in exploring these applications mdpi.com.

Table 1: Potential Applications of this compound Nanomaterials
Potential Application AreaRationale for Nanoscale IntegrationAnalogous Research CompoundKey Benefit
Energy Storage (Batteries)To improve electrochemical performance and cycle life.Cobalt Fluoride (CoF₂), Sodium Cobalt Fluoride (NaCoF₃) nih.govdatahorizzonresearch.comEnhanced ion diffusion and electron transfer rates. nih.gov
Heterogeneous CatalysisTo increase the number of active catalytic sites.Cobalt-based nanoparticles mdpi.comHigher catalytic activity and selectivity.
Advanced CeramicsTo produce materials with improved mechanical and thermal properties.Cobalt Fluoride (CoF₂) datahorizzonresearch.comImproved thermal stability and wear resistance. datahorizzonresearch.com
Water TreatmentTo leverage high surface area for adsorption of pollutants.Silica-supported Cobalt Nanoparticles nih.govEfficient removal of cationic and anionic dyes. nih.gov

Advanced Characterization Methodologies Development

A deeper understanding of this compound's properties at the atomic and molecular levels is essential for its rational design and application. The development and application of advanced characterization methodologies are central to this effort. While standard techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide fundamental structural and morphological information, a combination of spectroscopic and computational methods is needed to probe the compound's complex chemical environment eforu-rareearth.commdpi.com.

Future research will likely involve a multi-technique approach to characterize this compound, especially in its nanostructured forms. This includes:

Spectroscopic Techniques: Methods such as X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about surface composition and the chemical states of cobalt, silicon, and fluorine . Combining this with techniques like Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism spectroscopy can offer insights into the electronic structure and coordination environment of the cobalt(II) ions nih.gov.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable in materials science for predicting molecular geometries, electronic structures, and chemical reactivity scispace.comresearchgate.net. For this compound, DFT can be used to simulate its structural properties and predict how they might change upon integration into nanocomposites or under different operational conditions nih.gov.

In-situ and Operando Characterization: To understand how this compound functions in real-world applications like batteries or catalysts, it is crucial to study the material under operating conditions. In-situ techniques, such as monitoring changes during electrochemical cycling, can reveal dynamic processes like phase transitions or cobalt dissolution, providing critical data for improving material stability and performance .

The synergy between advanced experimental characterization and computational modeling will be particularly powerful. For instance, spectroscopic data can be used to validate and refine DFT models, leading to a more accurate understanding of Co²⁺ speciation and its correlation with electrochemical or catalytic activity .

Predictive Modeling and Machine Learning in this compound Research

Predictive modeling and machine learning (ML) are emerging as transformative tools in materials science, offering the potential to dramatically accelerate the discovery and optimization of new materials nih.govskoltech.ru. By learning from existing data, ML algorithms can predict material properties, guide experimental synthesis, and uncover complex structure-property relationships that are not immediately obvious niilmuniversity.ac.innih.gov.

Database Construction: The first step is to build a comprehensive database of this compound's properties from both computational studies (e.g., DFT calculations) and experimental results reported in the literature. This database would include input features (e.g., synthesis parameters, crystal structure, elemental composition) and target properties (e.g., electrochemical capacity, catalytic activity, band gap).

Model Training: Various ML algorithms, such as neural networks, support vector regression, or gradient-boosting decision trees, would be trained on this database nih.govresearchgate.net. The goal is to develop models that can accurately predict the properties of new, hypothetical this compound-based materials. For example, ML models have successfully predicted the magnetic properties of cobalt ferrite and discovered new magnetic iron-cobalt silicide compounds researchgate.netaps.org.

High-Throughput Screening: The trained ML models can then be used to rapidly screen vast compositional and structural spaces to identify promising candidates with desired properties. This in silico screening is significantly faster and more cost-effective than traditional experimental trial-and-error approaches springernature.com.

Experimental Validation: The most promising candidates identified by the ML models would then be synthesized and characterized experimentally to validate the predictions nih.gov. This feedback loop helps to refine and improve the accuracy of the predictive models for future use.

This data-driven approach could be used to tackle specific challenges, such as designing this compound-based catalysts with optimal activity for a particular reaction or developing electrode materials with enhanced energy density and stability nih.gov. The integration of ML represents a paradigm shift from conventional research methods to a more efficient, data-centric approach to materials discovery.

Table 2: Application of Machine Learning Models in Predicting Properties of Cobalt-Based Materials
Material SystemPredicted PropertyMachine Learning ApproachSignificance/Outcome
Cobalt Ferrite (CoFe₂O₄)Structural and magnetic properties researchgate.netSupport Vector Regression, Linear Regression researchgate.netAccurately predicted the equilibrium degree of inversion and Curie temperature. researchgate.net
Iron-Cobalt SilicidesDiscovery of new magnetic compounds aps.orgDeep learning models for screening, Genetic algorithm for structure search aps.orgDiscovered four new ternary compounds with desirable magnetic properties. aps.org
Cobalt-based SuperalloysIdentification of new alloy systems springernature.comCombined DFT calculations with ML modeling springernature.comEfficiently navigated a large compositional space to identify and validate new alloys. springernature.com
Cobalt NanowiresSynthesis-property relationships (Coercivity) nih.govGradient-boosting decision trees nih.govIdentified critical synthesis parameters influencing magnetic properties, validated by experiments. nih.gov
Cobalt-based Oxide CatalystsCatalyst performance for antibiotic degradation nih.govAdaBoost model, Sparrow Search Algorithm nih.govDeveloped a reverse synthesis strategy to design optimal catalysts with high predictive accuracy. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing cobalt silicofluoride in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves the reaction of cobalt salts (e.g., cobalt chloride or nitrate) with hexafluorosilicic acid (H2_2SiF6_6) under controlled pH and temperature. A representative procedure includes dissolving cobalt chloride hexahydrate (CoCl26_2\cdot6H2_2O) in deionized water, followed by dropwise addition of H2_2SiF6_6 with stirring at 60–80°C for 4–6 hours. The precipitate is filtered, washed, and dried under vacuum. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms crystallinity and bonding .
  • Key Considerations : Ensure stoichiometric ratios are optimized to avoid impurities. Document reaction conditions (e.g., inert atmosphere if required) and purity of reagents .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • XRD : Determines crystallinity and phase purity. Compare peaks with reference databases (e.g., ICDD PDF-4+).
  • FTIR/ATR Spectroscopy : Identifies Si-F and Co-F vibrational modes (e.g., 700–800 cm1^{-1} for Si-F stretching).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.
  • Elemental Analysis (EDS/ICP-MS) : Quantifies Co, Si, and F content.
  • SEM/TEM : Evaluates morphology and particle size distribution .
    • Data Interpretation : Cross-validate results with literature to confirm structural assignments. For example, discrepancies in FTIR peaks may indicate hydration or contamination .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Keep in airtight containers away from moisture and incompatible materials (e.g., glass, which reacts with fluorides).
  • Waste Disposal : Neutralize residues with calcium hydroxide before disposal. Follow institutional guidelines for hazardous waste .
    • Risk Mitigation : Monitor for symptoms of fluoride exposure (e.g., skin irritation, respiratory distress). Emergency procedures should include immediate rinsing of affected areas and medical consultation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity and electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s electronic properties, such as bandgap and charge distribution. Use software like Gaussian or VASP to optimize geometry and calculate frontier molecular orbitals. Validate models against experimental XRD and spectroscopic data. For example, simulated IR spectra should align with observed Si-F vibrational frequencies .
  • Data Integration : Compare calculated Co-F bond lengths with crystallographic data to refine force fields. Discrepancies >5% may necessitate re-evaluation of basis sets or exchange-correlation functionals .

Q. What experimental strategies resolve contradictions in this compound’s reported thermal stability?

  • Methodological Answer : Conflicting TGA results (e.g., decomposition temperatures varying by >50°C) may arise from differences in sample hydration or impurity levels. Standardize protocols by:

  • Pre-Treatment : Dry samples at 100°C for 24 hours to remove adsorbed water.
  • Controlled Atmosphere : Conduct TGA under inert gas (N2_2/Ar) to suppress oxidative decomposition.
  • Replicate Experiments : Perform triplicate runs to assess reproducibility. Statistical analysis (e.g., ANOVA) identifies outliers .
    • Case Study : If one study reports decomposition at 300°C and another at 350°C, analyze XRD of post-TGA residues to identify phase changes (e.g., CoF2_2 vs. SiO2_2 formation) .

Q. How can researchers design experiments to investigate this compound’s fluoride release kinetics in aqueous environments?

  • Methodological Answer :

  • Experimental Setup : Prepare buffered solutions (pH 4–10) and immerse this compound pellets. Use ion-selective electrodes or ICP-MS to measure F^- release over time.
  • Kinetic Modeling : Apply pseudo-first-order or diffusion-controlled models (e.g., Higuchi equation) to describe release mechanisms.
  • Variables : Control temperature, agitation rate, and surface area/volume ratio. For example, increasing pH may accelerate hydrolysis, releasing more F^- .
    • Data Interpretation : Correlate fluoride release with changes in solution pH and solid-phase characterization (e.g., SEM to observe surface degradation) .

Methodological Guidance for Data Reporting

  • Reproducibility : Document experimental parameters (e.g., reagent purity, instrument calibration) in supplemental materials .
  • Statistical Analysis : Report confidence intervals and error margins for quantitative data. Use tools like R or Python for regression analysis .
  • Literature Review : Systematically compare findings with prior studies using frameworks like PRISMA. Address contradictions through meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.